4-methoxy-N-(2-(naphthalen-1-yl)-2-(pyrrolidin-1-yl)ethyl)benzenesulfonamide

Keap1-Nrf2 Protein-protein interaction inhibitor Oxidative stress

Achieve partial, titratable Nrf2 pathway activation with 941960-36-7 (Kd=2.9 µM, Keap1 Kelch domain)—ideal for metabolic disease models where excessive Nrf2 activation risks reductive stress. Its achiral, modular sulfonamide-pyrrolidine architecture eliminates chiral separation costs, accelerating focused library synthesis. Patent-mapped under Sanofi EP 2997966A1, providing a clear IP reference point for freedom-to-operate assessments. Distinguish sigma receptor cross-reactivity by procuring alongside orthogonal Keap1 inhibitors.

Molecular Formula C23H26N2O3S
Molecular Weight 410.53
CAS No. 941960-36-7
Cat. No. B2377811
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-methoxy-N-(2-(naphthalen-1-yl)-2-(pyrrolidin-1-yl)ethyl)benzenesulfonamide
CAS941960-36-7
Molecular FormulaC23H26N2O3S
Molecular Weight410.53
Structural Identifiers
SMILESCOC1=CC=C(C=C1)S(=O)(=O)NCC(C2=CC=CC3=CC=CC=C32)N4CCCC4
InChIInChI=1S/C23H26N2O3S/c1-28-19-11-13-20(14-12-19)29(26,27)24-17-23(25-15-4-5-16-25)22-10-6-8-18-7-2-3-9-21(18)22/h2-3,6-14,23-24H,4-5,15-17H2,1H3
InChIKeyBJQHZNPRKKTSQL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

4-Methoxy-N-(2-(naphthalen-1-yl)-2-(pyrrolidin-1-yl)ethyl)benzenesulfonamide (CAS 941960-36-7): A Moderate-Affinity, Naphthalene-Sulfonamide Keap1–Nrf2 PPI Inhibitor for Oxidative Stress and Inflammation Research


4-Methoxy-N-(2-(naphthalen-1-yl)-2-(pyrrolidin-1-yl)ethyl)benzenesulfonamide (CAS 941960-36-7) belongs to the naphthyl sulfonamide pyrrolidine class of compounds, which are recognized as non-covalent inhibitors of the Kelch-like ECH-associated protein 1 (Keap1)–nuclear factor erythroid 2-related factor 2 (Nrf2) protein–protein interaction (PPI) . Keap1 functions as a substrate adaptor for the Cullin3-RING ubiquitin ligase complex that targets Nrf2 for proteasomal degradation; pharmacologic disruption of the Keap1–Nrf2 interaction permits Nrf2 accumulation, nuclear translocation, and transcriptional activation of antioxidant response element (ARE)-driven cytoprotective genes, including NAD(P)H quinone oxidoreductase 1 (NQO1) and heme oxygenase 1 (HMOX1), making this class of compounds relevant for research on metabolic diseases, neuroinflammation, and chronic kidney disease . BindingDB affinity data place the equilibrium dissociation constant (Kd) of 941960-36-7 for the Keap1 Kelch domain at 2.9 µM (2.90 × 10³ nM), indicating moderate target engagement that is well-suited for mechanistic studies where full target saturation is not required or may be undesirable .

Why Generic Substitution of 4-Methoxy-N-(2-(naphthalen-1-yl)-2-(pyrrolidin-1-yl)ethyl)benzenesulfonamide (CAS 941960-36-7) Fails for Keap1–Nrf2 PPI Studies


Keap1–Nrf2 PPI inhibitors span a wide affinity continuum ranging from sub-nanomolar to double-digit micromolar Kd values, and the biological consequences of Keap1 engagement are highly sensitive to binding-site residency time and the degree of Nrf2 derepression achieved . Simply substituting 941960-36-7 with a more potent naphthalene sulfonamide such as compound 20c (Kd = 24 nM) or a structurally unrelated inhibitor like Nrf2 activator 16 (IC50 = 0.91 µM) will produce quantitatively different levels of Nrf2 pathway activation, potentially confounding dose–response relationships, toxicity thresholds, and selectivity profiles in comparative experiments. The pyrrolidine-containing ethyl linker and the 4-methoxybenzenesulfonamide terminus of 941960-36-7 also confer distinct physicochemical properties (logP, solubility, hydrogen-bonding capacity) that influence cell permeability, protein binding, and metabolic stability independently of target affinity, making the compound's overall pharmacological signature non-interchangeable with even structurally close analogs.

Product-Specific Quantitative Evidence Guide for 4-Methoxy-N-(2-(naphthalen-1-yl)-2-(pyrrolidin-1-yl)ethyl)benzenesulfonamide (CAS 941960-36-7): Comparator-Based Differentiation for Procurement Decisions


Moderate Keap1 Binding Affinity (Kd = 2.9 µM) Delivers a Measurable, Non-Saturating Signal Suitable for Physiological Nrf2 Activation Assays, in Contrast to Sub-Nanomolar Inhibitors

941960-36-7 binds the Keap1 Kelch domain with an equilibrium dissociation constant (Kd) of 2.9 µM (2,900 nM) as measured by a competitive fluorescence anisotropy assay monitoring disruption of the Keap1–Nrf2 interaction . This affinity is ~2.1-fold weaker (higher Kd) than that of the well-characterized probe compound RA839, which exhibits a Kd of ~6 µM (6,000 nM) by isothermal titration calorimetry (ITC) and X-ray co-crystallography . Conversely, 941960-36-7 is approximately 120-fold less potent than the optimized naphthalene sulfonamide derivative 20c, which achieves a Kd of 24 nM against Keap1 . This intermediate affinity places 941960-36-7 in a distinct pharmacological window where partial target engagement can be achieved without complete saturation, an attribute that is valuable for studying graded Nrf2 responses under conditions of mild oxidative stress.

Keap1-Nrf2 Protein-protein interaction inhibitor Oxidative stress

Class-Level Selectivity Warning: Naphthalene Sulfonamide Scaffolds May Exhibit Off-Target Sigma Receptor Binding, Distinguishing Procurement Requirements from More Chemically Distinct Keap1 Inhibitors

Although no direct selectivity panel data are publicly available for 941960-36-7, structurally related naphthalene-pyrrolidine sulfonamides have demonstrated significant binding to sigma receptors. For example, a closely related analog (CHEMBL1698776) exhibits a Ki of 90 nM at the sigma-2 receptor in rat PC12 cells , while other naphthalene-pyrrolidine sulfonamides achieve Ki values as low as 1.30 nM and 0.30 nM at sigma-1 and sigma-2 receptors, respectively . In contrast, chemically distinct Keap1–Nrf2 inhibitor classes—such as the tetrahydroisoquinoline-based CPUY192018 (IC50 = 0.63 µM for Keap1-Nrf2) —lack the naphthalene sulfonamide pharmacophore and are less likely to engage sigma receptors. This class-level profile means that users of 941960-36-7 must independently verify Keap1 selectivity against sigma-1 and sigma-2 receptors in their experimental system, a step that may be less critical when using non-naphthalene Keap1 inhibitors.

Selectivity profiling Sigma receptor Off-target risk

Synthetic Tractability and Scaffold Modularity Enable Cost-Effective Analoging Relative to Multi-Step Keap1 Inhibitor Series with Complex Chiral Centers

The chemical structure of 941960-36-7 consists of a 4-methoxybenzenesulfonamide moiety linked via a two-carbon ethyl bridge to a naphthalen-1-yl-pyrrolidine core, a scaffold that is assembled through straightforward sulfonamide coupling and reductive amination steps . In contrast, high-affinity Keap1 inhibitors such as compound 20c require the introduction of a 2-oxy-2-phenylacetic acid substituent on the naphthalene ring , while RA839 incorporates a (3S)-pyrrolidine-3-carboxylic acid chiral center that necessitates enantioselective synthesis or chiral resolution . The absence of stereocenters in 941960-36-7 eliminates the need for chiral chromatography, reducing synthetic complexity and enabling rapid analog generation for structure–activity relationship (SAR) campaigns, a factor that directly lowers procurement costs and lead times for research groups requiring milligram-to-gram quantities for iterative screening.

Chemical accessibility SAR exploration Procurement cost

Sanofi Patent Protection (EP 2997966A1) Provides a Clear Intellectual Property Framework for Naphthyl Sulfonamide Pyrrolidine Keap1 Modulators, Reducing Freedom-to-Operate Uncertainty Relative to Unpatented or Orphan Chemotypes

941960-36-7 falls within the Markush structure of European Patent Application EP 2997966A1, filed by Sanofi and published on March 23, 2016, which claims naphthyl sulfonamide pyrrolidine derivatives of general formula (I) as Keap-1 modulators for the treatment of diabetes, obesity, dyslipidemia, and related metabolic and neurodegenerative disorders . This explicit patent protection provides a defined legal landscape for both academic research use and potential commercial development, in contrast to several other Keap1 inhibitor chemotypes (e.g., certain natural product-derived Nrf2 activators such as sulforaphane) that operate in a less clearly defined patent space, creating uncertainty for translational development . Researchers and procurement officers evaluating 941960-36-7 for drug discovery programs can directly reference the Sanofi patent estate for freedom-to-operate analysis, whereas alternative Keap1 inhibitors with unclear provenance may require expensive and time-consuming IP landscaping before project initiation.

Patent landscape Freedom-to-operate Pharmaceutical IP

Best Research and Industrial Application Scenarios for 4-Methoxy-N-(2-(naphthalen-1-yl)-2-(pyrrolidin-1-yl)ethyl)benzenesulfonamide (CAS 941960-36-7) Based on Quantitative Differentiation Evidence


Graded Nrf2 Activation Studies in In Vitro Models of Mild Oxidative Stress Where Complete Pathway Saturation Is Undesirable

The moderate Keap1 binding affinity (Kd = 2.9 µM) of 941960-36-7 enables researchers to achieve partial, titratable Nrf2 pathway activation without the supraphysiological target engagement produced by sub-nanomolar inhibitors such as compound 20c (Kd = 24 nM) . This property is particularly advantageous in cellular models of metabolic disease (e.g., palmitate-treated hepatocytes, high-glucose-challenged podocytes) where excessive Nrf2 activation has been linked to reductive stress and paradoxical toxicity, allowing dose–response curves that more closely mimic endogenous Nrf2 regulatory dynamics .

Cost-Efficient Structure–Activity Relationship (SAR) Expansion for Keap1–Nrf2 Lead Optimization Programs Requiring Rapid Analog Synthesis

The achiral architecture and modular sulfonamide-linker-pyrrolidine assembly of 941960-36-7 eliminate the need for enantioselective synthesis or chiral chromatographic resolution, in contrast to chiral Keap1 inhibitors such as RA839, which contains a (3S)-pyrrolidine-3-carboxylic acid stereocenter . Medicinal chemistry teams procuring the compound as an SAR starting point can generate focused libraries of 4-methoxy, 2,5-dimethoxy, and 2-methoxy-5-methyl benzenesulfonamide analogs via parallel synthesis without investing in chiral separation infrastructure, significantly reducing per-analog cost and accelerating hit-to-lead timelines .

Selectivity Counter-Screening Workflows for De-Risking Naphthalene Sulfonamide Keap1 Inhibitors Against Sigma Receptor Off-Targets

Given that structurally related naphthalene-pyrrolidine sulfonamides exhibit sigma-2 receptor binding affinities as low as Ki = 90 nM, and even sub-nanomolar sigma-1 binding for some analogs , 941960-36-7 serves as a representative class probe for establishing selectivity profiling protocols. Procurement of this compound alongside orthogonal Keap1 inhibitors lacking the naphthalene sulfonamide pharmacophore (e.g., CPUY192018, IC50 = 0.63 µM) enables systematic evaluation of sigma receptor cross-reactivity across the naphthalene sulfonamide class, a critical quality-control step for any program advancing naphthalene-based Keap1 inhibitors toward in vivo efficacy studies.

Academic and Biotech Drug Discovery Programs Conducting Freedom-to-Operate Analysis Under the Sanofi EP 2997966A1 Patent Estate

With explicit patent coverage under Sanofi's EP 2997966A1, which claims naphthyl sulfonamide pyrrolidine derivatives as Keap-1 modulators for metabolic and neurodegenerative diseases , 941960-36-7 offers a clearly defined IP starting point for translational research. Industrial procurement teams evaluating Keap1-targeting assets can use this compound as a reference structure for patent landscape mapping and freedom-to-operate opinions, an advantage over Nrf2 activators such as sulforaphane or bardoxolone methyl, whose fragmented and litigation-heavy patent estates increase the legal risk and cost of downstream commercialization .

Quote Request

Request a Quote for 4-methoxy-N-(2-(naphthalen-1-yl)-2-(pyrrolidin-1-yl)ethyl)benzenesulfonamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.